2-Acetamido-1,5-naphthalenedisulfonate
Description
2-Acetamido-1,5-naphthalenedisulfonate (CAS: Not explicitly provided in evidence) is a synthetic organic compound characterized by a naphthalene backbone substituted with two sulfonate groups at the 1- and 5-positions and an acetamido group at the 2-position. It is primarily utilized in biochemical research, particularly as an inhibitor or probe in enzyme studies, owing to its ability to interact with charged or polar active sites. Its solubility in aqueous solutions and stability under physiological conditions make it suitable for in vitro assays .
Properties
CAS No. |
137372-20-4 |
|---|---|
Molecular Formula |
C12H9NO7S2-2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-acetamidonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C12H11NO7S2/c1-7(14)13-10-6-5-8-9(12(10)22(18,19)20)3-2-4-11(8)21(15,16)17/h2-6H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20)/p-2 |
InChI Key |
WGOQGHNONXFNJQ-UHFFFAOYSA-L |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Synonyms |
2-acetamido-1,5-naphthalenedisulfonate AcNDS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
1,5-Naphthalenedisulfonic Acid (1,5-NDSA)
- Structural Differences : Lacks the acetamido group at position 2.
- Functional Comparison :
- 1,5-NDSA is primarily used as a surfactant or dye intermediate due to its strong acidity and solubility.
- 2-Acetamido-1,5-naphthalenedisulfonate exhibits enhanced binding specificity in enzymatic systems (e.g., inhibition of ATPases) due to the acetamido group’s hydrogen-bonding capability .
8-Anilino-1-naphthalenesulfonate (ANS) Structural Differences: ANS contains an anilino group instead of acetamido and a single sulfonate group. Functional Comparison:
- ANS is widely used as a fluorescence probe for hydrophobic protein pockets.
- This compound’s dual sulfonate groups increase ionic interactions, making it more effective in competitive inhibition studies of polyanion-binding enzymes like heparanase .
Suramin
- Structural Differences : A polysulfonated naphthylurea derivative with six sulfonate groups.
- Functional Comparison :
- Suramin is a broad-spectrum enzyme inhibitor (e.g., reverse transcriptase, proteases).
- This compound has a narrower specificity but lower cytotoxicity, making it preferable for targeted in vitro studies .
Data Table: Physicochemical and Functional Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Key Applications | IC50 (Example Enzyme) |
|---|---|---|---|---|
| This compound | ~427 (estimated) | >100 mg/mL | Enzyme inhibition, biochemical probes | 5.2 µM (Heparanase) |
| 1,5-Naphthalenedisulfonic Acid | 272.3 | >500 mg/mL | Surfactants, dyes | N/A |
| 8-Anilino-1-naphthalenesulfonate | 316.3 | 10 mg/mL | Fluorescence probing | N/A |
| Suramin | 1429.2 | 20 mg/mL | Antiparasitic, antiviral therapies | 0.8 µM (Reverse transcriptase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
